molecular formula C12H18N2 B1331202 1-Ethyl-4-phenylpiperazine CAS No. 57498-25-6

1-Ethyl-4-phenylpiperazine

Cat. No. B1331202
CAS RN: 57498-25-6
M. Wt: 190.28 g/mol
InChI Key: QUFYPJILXRCKSB-UHFFFAOYSA-N
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Description

1-Ethyl-4-phenylpiperazine is a chemical compound that is part of the arylpiperazine class. Arylpiperazines are a group of organic compounds that contain the piperazine ring with an aryl substituent. These compounds are of significant interest due to their presence in a variety of pharmacologically active molecules and their diverse biological activities .

Synthesis Analysis

The synthesis of 1-Ethyl-4-phenylpiperazine and its derivatives can be achieved through various methods. One approach involves the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids, leading to the formation of new phenylpiperazine derivatives through a Michael type addition reaction . Another method for synthesizing related compounds includes the reaction of phenylacetic acid with phosphorus trichloride and bromine, followed by a reaction with ethylenediamine and reduction with lithium aluminum hydride to produce 2-Phenylpiperazine .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-phenylpiperazine derivatives can be complex and diverse. For instance, the crystal structure of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate, a related hybrid metal complex, has been determined by single-crystal X-ray diffraction. This compound crystallizes in the orthorhombic system and features a tetrahedral geometry around the Cd(II) ion, which is coordinated by four chlorine atoms . Similarly, the crystal structure of 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been established, confirming the planarity of the benzimidazole ring system and the chair conformation of the piperazine ring .

Chemical Reactions Analysis

1-Ethyl-4-phenylpiperazine and its analogs can undergo various chemical reactions. For example, the preparation of oxidized derivatives of 1-ethylsulfonyl-4-ethylpiperazine involves the introduction of carboxymethyl and hydroxyethyl groups into the molecule . Additionally, the synthesis of arylpiperazine derivatives of amides with N-acylated amino acids and pyrrolidine-2,5-diones has been explored, with the influence of an ethylene spacer on the receptor affinity being investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-4-phenylpiperazine derivatives can be characterized using various spectroscopic techniques. For instance, the Fourier transform infrared and Raman spectra of ethyl 4-[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methylpiperazine-1-carboxylate have been recorded and analyzed using quantum chemical modeling . The dielectric properties of 1-Ethylpiperazine-1,4-diium tetrachlorocadmate have also been investigated, revealing a structural phase transition of the order–disorder type around 373 K .

Scientific Research Applications

Antidepressant and Anxiolytic-Like Effects

1-Ethyl-4-phenylpiperazine derivatives, specifically HBK-14 and HBK-15, have demonstrated antidepressant-like and anxiolytic-like properties in animal models. These compounds have shown high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, indicating their potential as treatments for depression and anxiety disorders (Pytka et al., 2015).

Synthesis and Chemical Properties

The synthesis of 2-Phenylpiperazine, an intermediate of mirtazapine, from phenylacetic acid has been documented. This process includes reactions with phosphorus trichloride and bromine, indicating the chemical versatility of phenylpiperazine derivatives (Xuan Yun, 2003).

Drug Development and Clinical Trials

Phenylpiperazine derivatives have been extensively used in medicinal chemistry, particularly in the development of drugs for CNS disorders. Some derivatives have reached late-stage clinical trials, highlighting the scaffold’s druglikeness and potential for diverse therapeutic applications (Maia et al., 2012).

Novel Drug Candidates

C-phenylpiperazine derivatives, including vestipitant, have been identified as potent and selective NK1 receptor antagonists, with promising pharmacokinetic properties for potential clinical use (Di Fabio et al., 2009).

Analgesic Properties

Certain isothiazolopyridines with 4-phenylpiperazine derivatives have been structurally characterized and shown potential as analgesics. These findings suggest applications in pain management (Karczmarzyk & Malinka, 2008).

Antifungal Activities

4-(4-phenylpiperazine-1-yl)benzamidines, a class of compounds synthesized from phenylpiperazine derivatives, have shown promising antifungal activities, particularly against Pneumocystis carinii. This indicates their potential as antifungal agents in medical applications (Laurent et al., 2010).

Brain Imaging Agent Development

1-Ethyl-4-phenylpiperazine derivatives have been investigated for their potential as brain imaging agents. For instance, radioiodinated 1-(diethylaminopropyl)-4-phenylpiperazine showed promise for cerebral blood flow imaging in preclinical studies (Hanson et al., 1985).

Tuberculostatic Activity

Some phenylpiperazine derivatives, specifically those linked to 1,3,4-oxadiazole and 1,2,4-triazole, have been synthesized and evaluated for tuberculostatic activity. These compounds could contribute to the development of new treatments for tuberculosis (Foks et al., 2004).

Permeation Enhancer for Oral Drug Delivery

Research on 1-phenylpiperazine and its derivatives has revealed their potential as intestinal permeation enhancers, which could improve the oral bioavailability of macromolecular therapeutics (Fein et al., 2017).

Anticonvulsant Properties

A study synthesized a series of 1-phenylpiperazine derivatives and evaluated them as potential anticonvulsant agents. Some of these compounds displayed broad-spectrum anticonvulsant activities in various seizure models (Kamiński et al., 2015).

Anticancer Activities

Novel Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine were synthesized and tested for anticancer activities against prostate cancer cells, showing moderate cytotoxic activity (Demirci & Demirbas, 2019).

Safety and Hazards

1-Ethyl-4-phenylpiperazine is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage . Precautionary measures include not getting it in eyes, on skin, or on clothing, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

1-Ethyl-4-phenylpiperazine (EPP) is a nitrogen-containing heterocyclic molecule that belongs to the piperazine family

Mode of Action

. The interaction of EPP with its targets could lead to changes in cellular signaling pathways, ultimately influencing cell function.

Biochemical Pathways

. These effects can lead to downstream changes in cellular processes, potentially contributing to the compound’s pharmacological effects.

Pharmacokinetics

, suggesting that EPP may have similar properties. This solubility could impact the bioavailability of EPP, influencing its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of EPP can be influenced by various environmental factors. For instance, the pH of the environment could impact the ionization state of EPP, potentially affecting its solubility and therefore its absorption and distribution within the body . Additionally, factors such as temperature and the presence of other substances could influence the stability of EPP.

properties

IUPAC Name

1-ethyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-13-8-10-14(11-9-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFYPJILXRCKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293051
Record name 1-Ethyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57498-25-6
Record name 1-Ethyl-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57498-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-phenylpiperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC86989
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Record name 1-Ethyl-4-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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